molecular formula C9H14N2O3 B140618 1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- CAS No. 138377-77-2

1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-

Cat. No.: B140618
CAS No.: 138377-77-2
M. Wt: 198.22 g/mol
InChI Key: QOTQPTPBNCCJCZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a dimethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of ethylamine and acetoacetanilide, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Properties

IUPAC Name

4-amino-1-ethyl-5,5-dimethyl-2-oxopyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-11-7(12)5(8(13)14)6(10)9(11,2)3/h4,10H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTQPTPBNCCJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C1(C)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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